molecular formula C16H16N4O3S2 B3311779 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 946274-74-4

3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3311779
CAS No.: 946274-74-4
M. Wt: 376.5 g/mol
InChI Key: GPIPSHCIRAUDGL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting with the formation of the furan and thiophene rings. These rings are then linked through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines or halides can be used to substitute functional groups on the compound.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the rings.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential use in drug development.

  • Medicine: Research is ongoing to explore its therapeutic potential, including its effects on various diseases.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(Furan-2-yl)pyrazol-4-yl) chalcones: Used in cancer treatment research.

  • Indole derivatives: Known for their diverse biological activities.

Uniqueness: 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-(furan-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c21-25(22,16-4-2-12-24-16)20-9-7-19(8-10-20)15-6-5-13(17-18-15)14-3-1-11-23-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIPSHCIRAUDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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